Antiproliferative Potency Against Glioblastoma vs. Breast Cancer Cell Lines (Intra-Compound Selectivity)
In a direct head-to-head comparison using the MTT assay, the target compound demonstrated significantly higher cytotoxic efficacy against human glioblastoma cells than against triple-negative breast cancer cells . This intra-compound selectivity profile distinguishes it from many in-class compounds which may show broad but undifferentiated toxicity.
| Evidence Dimension | Antiproliferative activity (cell viability reduction) |
|---|---|
| Target Compound Data | Higher efficacy against glioblastoma cells; lower efficacy against triple-negative breast cancer cells |
| Comparator Or Baseline | Triple-negative breast cancer cells |
| Quantified Difference | Efficacy was found to be higher in glioblastoma cells compared to breast cancer cells |
| Conditions | MTT assay against human glioblastoma and triple-negative breast cancer cell lines |
Why This Matters
This demonstrates a level of selectivity between cancer cell types, which is a critical differentiator for researchers aiming to develop more targeted anticancer therapies rather than general cytotoxics.
